molecular formula C13H14ClNO2 B1610393 Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate CAS No. 3446-72-8

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B1610393
CAS No.: 3446-72-8
M. Wt: 251.71 g/mol
InChI Key: BEIZRBAYMLMWPP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, specifically, features a chloro and methyl substitution on the indole ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. Continuous flow reactors and automated systems can enhance efficiency and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Dihydroindoles.

Scientific Research Applications

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitutions, which can enhance its reactivity and biological activity compared to other indole derivatives. The presence of both chloro and methyl groups provides a distinct chemical profile that can be exploited in various applications .

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIZRBAYMLMWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469276
Record name Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-72-8
Record name Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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